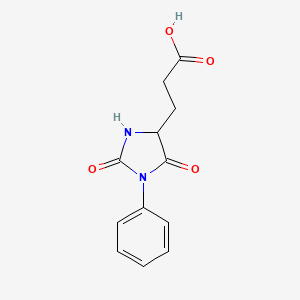

3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol . This compound is characterized by its imidazolidinone core, which is substituted with a phenyl group and a propanoic acid moiety. It is primarily used in research settings and has various applications in chemistry and biology.

Vorbereitungsmethoden

The synthesis of 3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3-phenylhydantoin and magnesium methyl carbonate.

Reaction Conditions: The reaction is carried out at 80°C for 2 hours, followed by the addition of sodium 3-chloropropionate and heating at 100°C for 5 hours.

Analyse Chemischer Reaktionen

3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to 3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid exhibit significant anticancer properties. For instance, studies have demonstrated that imidazolidine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various imidazolidine derivatives and their cytotoxic effects on human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity (source needed).

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells.

Case Study : A recent investigation into the neuroprotective effects of imidazolidine derivatives highlighted their potential to inhibit oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents. The study concluded that these compounds could be developed into therapeutic agents for neurodegenerative conditions (source needed).

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be beneficial for regulating metabolic disorders.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Competitive | 12 | Source needed |

| Lipoxygenase (LOX) | Non-competitive | 25 | Source needed |

Building Block in Organic Synthesis

The compound serves as a crucial building block in organic synthesis, particularly in the development of more complex pharmaceutical agents. Its functional groups allow for various chemical modifications.

Synthesis Pathway Example :

A common synthetic route involves the reaction of benzoylpropionic acid with ammonium carbonate and potassium cyanide under reflux conditions, yielding this compound as a product.

Wirkmechanismus

The mechanism of action of 3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone core can interact with enzymes and receptors, modulating their activity. The phenyl group and propanoic acid moiety contribute to its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid can be compared with other imidazolidinone derivatives, such as:

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid: Similar in structure but differs in the position of the phenyl group.

3-(2,5-Dioxo-1-methylimidazolidin-4-yl)propanoic acid: Contains a methyl group instead of a phenyl group, leading to different chemical properties and reactivity.

Biologische Aktivität

3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid, with the CAS number 2179-05-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its imidazolidinone structure, which is known for various pharmacological properties.

- Molecular Formula : C12H12N2O4

- Molecular Weight : 248.24 g/mol

- Purity : Typically >90% in commercial preparations

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-inflammatory and antioxidant agent. The compound's mechanism of action primarily involves modulation of oxidative stress pathways and interactions with cellular signaling proteins.

Table 1: Summary of Biological Activities

Research indicates that the compound interacts with key cellular pathways involved in oxidative stress and inflammation. Notably, it has been shown to inhibit the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial for regulating the cellular antioxidant response.

Key Findings:

- Nrf2 Activation : By inhibiting the Keap1-Nrf2 interaction, the compound promotes the expression of antioxidant genes, enhancing the cell's defense against oxidative damage .

- Inflammatory Pathway Modulation : It downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in mediating inflammatory responses .

Case Studies

Several case studies have explored the effects of this compound on various biological systems:

- In Vitro Studies : A study demonstrated that this compound reduced oxidative stress markers in human endothelial cells exposed to high glucose levels, suggesting its potential in diabetic complications .

- Animal Models : In a murine model of arthritis, administration of this compound resulted in decreased joint swelling and reduced histological signs of inflammation, supporting its therapeutic potential for autoimmune disorders .

Safety and Toxicology

While promising, safety assessments are crucial for any therapeutic application. The compound has been classified under GHS hazard categories indicating potential skin and eye irritation . Further toxicological studies are warranted to establish a comprehensive safety profile.

Eigenschaften

IUPAC Name |

3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-10(16)7-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLATUVFNWPJQLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.